molecular formula C12H8Se B1620105 Dibenzoselenophene CAS No. 244-95-1

Dibenzoselenophene

Cat. No.: B1620105
CAS No.: 244-95-1
M. Wt: 231.2 g/mol
InChI Key: DHFABSXGNHDNCO-UHFFFAOYSA-N
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Description

Dibenzoselenophene is an organoselenium compound with the molecular formula C₁₂H₈Se. It consists of a selenophene ring fused with two benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzoselenophene can be synthesized through several methods. One common approach involves the reaction of tetraynes with triphenylphosphine selenide in a domino hexadehydro-Diels–Alder reaction. This method forms three new carbon-carbon bonds, one new carbon-selenium bond, and involves C-H σ-bond migration . Another method involves the use of selenonium ylides, where this compound reacts with diazomalonate in the presence of a rhodium acetate dimer catalyst to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production. The domino hexadehydro-Diels–Alder reaction, in particular, offers a robust and efficient method for producing this compound derivatives without the need for catalysts, oxidants, bases, or metals .

Chemical Reactions Analysis

Types of Reactions

Dibenzoselenophene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert this compound to its corresponding selenide.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted dibenzoselenophenes .

Mechanism of Action

The mechanism by which dibenzoselenophene exerts its effects varies depending on the specific application. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with enzymes and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: Similar in structure but contains sulfur instead of selenium.

    Dibenzofuran: Contains oxygen instead of selenium.

    Benzoselenophene: Contains a single benzene ring fused with a selenophene ring.

Uniqueness

Dibenzoselenophene is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur and oxygen analogs.

Properties

IUPAC Name

dibenzoselenophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Se/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFABSXGNHDNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[Se]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179149
Record name Dibenzoselenophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244-95-1
Record name Dibenzoselenophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzoselenophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzoselenophene
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Reactant of Route 3
Dibenzoselenophene
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Dibenzoselenophene
Reactant of Route 5
Dibenzoselenophene
Reactant of Route 6
Dibenzoselenophene

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